1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL
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Overview
Description
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL is an organic compound with the molecular formula C7H9BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL typically involves the bromination of 5-methylthiophene followed by a Grignard reaction to introduce the ethan-1-OL group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Grignard reagent is prepared using magnesium and an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-Bromo-5-methylthiophen-2-YL)ethanone.
Reduction: Formation of 1-(3-Methylthiophen-2-YL)ethan-1-OL.
Substitution: Formation of 1-(3-Substituted-5-methylthiophen-2-YL)ethan-1-OL.
Scientific Research Applications
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic electronics.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3-Chloro-5-methylthiophen-2-YL)ethan-1-OL
- 1-(3-Fluoro-5-methylthiophen-2-YL)ethan-1-OL
- 1-(3-Iodo-5-methylthiophen-2-YL)ethan-1-OL
Uniqueness: 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s chemical and physical properties .
Properties
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBGAQROGIAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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